5-Hydroxy-5-methylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-5-methylpiperidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a hydroxyl group and a carboxylic acid group makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of substituted pyridines using a cobalt catalyst based on titanium nanoparticles and melamine. This method allows for acid-free hydrogenation with good yields and selectivity . Another method involves the cyclization of appropriate precursors, followed by functionalization to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using heterogeneous catalysts. The use of water as a solvent in these reactions is preferred due to its environmentally friendly nature and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-5-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-5-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in organic synthesis.
Pyridinecarboxylic acids: Compounds with a pyridine ring and a carboxylic acid group, used in various chemical and pharmaceutical applications.
Uniqueness
5-Hydroxy-5-methylpiperidine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the piperidine ring, which enhances its reactivity and versatility in chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H13NO3 |
---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
5-hydroxy-5-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(11)2-5(6(9)10)3-8-4-7/h5,8,11H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
YLLLRQWHWPMVKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CNC1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.